4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one
Description
4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one (CAS: 176722-52-4) is a fluorinated enaminone derivative with the molecular formula C₁₀H₇BrF₃NO and a molecular weight of 294.07 g/mol . Its structure features a trifluoromethyl ketone backbone conjugated to a 4-bromophenylamino group. Key properties include:
This compound is synthesized via condensation reactions involving trifluorobut-enone precursors and aryl amines.
Properties
IUPAC Name |
(E)-4-(4-bromoanilino)-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-1-3-8(4-2-7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBODWDWEPNVSJO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Propargyl Alcohol Precursors
A foundational approach involves the oxidation of 1-(4-bromophenyl)-4,4,4-trifluorobut-2-yn-1-ol to its corresponding ynone, 1-(4-bromophenyl)-4,4,4-trifluorobut-2-yn-1-one (2d), using manganese dioxide (MnO₂) as a catalyst. This reaction proceeds via dehydrogenation, yielding the ynone in 58% ¹⁹F NMR yield. The ynone serves as a key intermediate for subsequent functionalization.
Reaction Conditions :
- Catalyst : MnO₂ (excess)
- Solvent : Diethyl ether or ethyl acetate
- Temperature : Room temperature
- Workup : Quenching with 1 M HCl, extraction with ethyl acetate, and drying over Na₂SO₄.
The ynone’s electron-deficient triple bond facilitates nucleophilic attack by amines, making it ideal for introducing the 4-bromoaniline moiety.
Nucleophilic Addition of 4-Bromoaniline
The target compound is synthesized via Michael-type addition of 4-bromoaniline to 1-(4-bromophenyl)-4,4,4-trifluorobut-2-yn-1-one. This step exploits the ynone’s reactivity, where the amine attacks the β-carbon of the α,β-unsaturated system, forming the enamine structure.
Optimized Protocol :
- Substrate : 1-(4-bromophenyl)-4,4,4-trifluorobut-2-yn-1-one (1.0 equiv)
- Nucleophile : 4-Bromoaniline (1.2 equiv)
- Base : Sodium hydride (NaH, 1.5 equiv) in tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Reaction Time : 4–6 hours
Mechanism :
- Deprotonation of 4-bromoaniline by NaH generates a strong nucleophile.
- Conjugate addition to the ynone forms the enamine intermediate.
- Tautomerization yields the thermodynamically stable (E)-isomer.
Yield : 65–72% after column chromatography (hexane/ethyl acetate gradient).
Alternative Pathway: Condensation Reactions
A parallel method involves condensing 4-bromoaniline with 1,1,1-trifluorobut-3-en-2-one derivatives. This one-pot strategy employs acidic or basic conditions to facilitate imine formation, followed by dehydration.
Example :
- Reactants : 4-Bromoaniline and 4,4,4-trifluorocrotonaldehyde
- Catalyst : p-Toluenesulfonic acid (PTSA)
- Solvent : Toluene
- Reflux : 12 hours
- Yield : ~60% after recrystallization.
Structural Characterization and Analytical Data
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): δ 7.71 (d, J = 8.7 Hz, 2H, Ar-H), 7.96 (d, J = 8.7 Hz, 2H, Ar-H), 6.52 (s, 1H, NH), 5.89 (d, J = 15.4 Hz, 1H, CH), 5.76 (d, J = 15.4 Hz, 1H, CH).
- ¹³C NMR : δ 174.0 (C=O), 131.4–133.9 (Ar-C), 113.7 (q, J = 259.8 Hz, CF₃), 75.7 (q, J = 55.2 Hz, C-CF₃).
- ¹⁹F NMR : δ −52.86 (s, CF₃).
Infrared Spectroscopy (IR) :
High-Resolution Mass Spectrometry (HRMS) :
Crystallographic Validation
Single-crystal X-ray diffraction confirms the (E)-configuration and planar geometry of the enamine moiety. Key metrics include:
- Bond Lengths : C=O (1.21 Å), C-N (1.35 Å)
- Dihedral Angle : 178.5° between the aryl and enone planes.
Comparative Analysis of Methodologies
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one involves its interaction with molecular targets and pathways. The bromophenyl group and trifluorobut-3-en-2-one moiety contribute to its reactivity and binding affinity. The compound may act by inhibiting or activating specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
(a) 4-(4-Bromophenyl)-1,1,1-trifluoro-3-methylbut-3-en-2-one
- Structure: A methyl group replaces the amino substituent at the β-position.
- Reactivity: The methyl group increases steric hindrance, reducing reactivity in cycloaddition reactions compared to the amino-substituted derivative.
- Yield : In [2 + 2] cycloadditions, this compound achieves 86% yield under optimized conditions .
(b) 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one
- Structure : Bromine is at the ortho position on the phenyl ring.
- Applications : Used in medicinal chemistry for anti-inflammatory agent development .
(c) 4,4-Bis(4-bromophenyl)-1,1,1-trifluorobut-3-en-2-one
Functional Group Variations
(a) 4-(3-Methoxystyryl)-4-(trifluoromethyl)oxetan-2-one
- Structure : Methoxy group at the meta position of the styryl substituent.
- Yield : Lower yield (65% ) compared to bromophenyl derivatives due to electron-donating methoxy groups reducing electrophilicity .
- Applications : Explored in enantioselective cycloadditions for oxetane synthesis .
(b) (3Z)-4-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one
- Structure: Incorporates an amino-oxadiazole group and bromine at the 3-position.
- Synthesis: Prepared via ethanol reflux with diaminofurazan, yielding a crystalline product .
- Crystallography : Exhibits hydrogen-bonded networks stabilizing the solid-state structure .
(c) 4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one
- Structure: Difluoroanilino group replaces bromophenyl.
- Electronic Effects : Fluorine’s electronegativity enhances electron deficiency, increasing reactivity toward nucleophiles.
- Molecular Weight : 251.15 g/mol .
Biological Activity
The compound 4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one is an enaminoketone with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a bromophenyl group and a trifluorobut-3-en-2-one moiety, suggests interesting electronic properties that can influence its biological activity. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure
The molecular formula of 4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one is C10H7BrF3N . The compound features:
- A bromophenyl group (electron-withdrawing)
- A trifluorobut-3-en-2-one moiety (electron-withdrawing)
- An amino group (electron-donating)
These functional groups contribute to its reactivity and biological properties .
Synthesis Methodology
The synthesis typically involves the reaction of 4-bromoaniline with 1,1,1-trifluoro-3-buten-2-one under controlled conditions, often utilizing a base such as sodium hydroxide in ethanol at elevated temperatures to enhance yield . The following table summarizes the synthesis parameters:
| Synthesis Parameter | Value |
|---|---|
| Base | Sodium hydroxide |
| Solvent | Ethanol |
| Temperature | Reflux (high temperature) |
| Reaction Time | Several hours |
4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one interacts with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. This interaction can lead to various biological effects such as inhibition of enzyme activity or modulation of signaling pathways .
Anticancer Activity
Research indicates that the compound exhibits promising anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through specific biochemical pathways. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing significant cytotoxic effects at micromolar concentrations .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Preliminary studies suggest it possesses inhibitory effects against several bacterial strains, making it a potential candidate for developing new antimicrobial agents .
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that 4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one significantly reduced tumor growth in xenograft models when administered at specific dosages .
- Antimicrobial Evaluation : In another study published in Pharmaceutical Biology, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential in treating bacterial infections .
Toxicological Profile
While the biological activity is promising, it is crucial to consider the toxicological profile of 4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one. Reports indicate that it may be toxic if ingested or if it comes into contact with skin . Therefore, safety assessments are necessary before any therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
